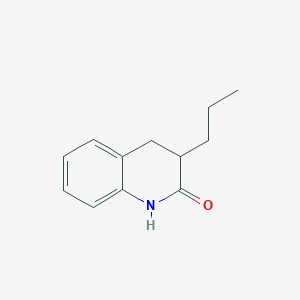

3-Propyl-3,4-dihydroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Propyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a propyl group at the third position and a carbonyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various methods, including:

Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using appropriate reagents and conditions to form the quinoline core.

Industrial Production Methods

Industrial production methods may involve:

Batch Processes: Utilizing large-scale reactors for the cyclization and alkylation steps.

Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives using oxidizing agents.

Reduction: Reduction of the carbonyl group to form alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.

Major Products Formed

Oxidation Products: Quinoline N-oxides.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Propyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: The presence of the carbonyl group and the quinoline core allows it to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a similar structure but without the propyl group.

3-Methyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with a methyl group instead of a propyl group.

3-Ethyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with an ethyl group instead of a propyl group.

Uniqueness

3-Propyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

3-Propyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the class of dihydroquinolinones, characterized by its bicyclic structure and notable pharmacological properties. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications for various disorders.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N and it features a propyl group at the nitrogen position along with a carbonyl group at the second position of the quinoline ring. Its structural characteristics contribute to its interaction with biological systems, particularly in modulating neurotransmitter activity.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant properties . Studies have shown that this compound interacts with serotonin and dopamine receptors, which are critical in mood regulation. Its central nervous system (CNS) stimulating properties suggest a mechanism that may involve enhancing neurotransmitter signaling pathways .

Mechanistic Insights

The specific pathways through which this compound exerts its effects remain under investigation. However, preliminary findings suggest that it may act as a dual-target inhibitor affecting both acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease . The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key derivatives and their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methyl-3,4-dihydroquinolin-2(1H)-one | Methyl group substitution at nitrogen position | Exhibits different pharmacological profiles |

| 1-(4-Methylphenyl)-3-propyl-3,4-dihydroquinolin-2-one | Phenyl substitution enhancing lipophilicity | Potentially improved bioavailability |

| 1-(Chloromethyl)-4-methoxybenzene | Contains a methoxy group affecting electron density | Different reactivity patterns in synthesis |

This table illustrates how minor structural modifications can lead to significant differences in biological activity and therapeutic applications.

Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its potential in protecting neuronal cells from oxidative stress. The compound was tested on PC12 cells, showing no cytotoxicity at concentrations below 12.5 µM . This finding supports its use as a candidate for further development in treating neurodegenerative conditions.

In Vitro and In Vivo Studies

In vivo studies involving animal models have indicated that this compound does not exhibit acute toxicity even at high doses (up to 2500 mg/kg). Such results are promising for its safety profile in therapeutic contexts . Furthermore, kinetic studies revealed that it demonstrates mixed inhibition of AChE and competitive inhibition of MAO-B, highlighting its multifaceted mode of action.

Properties

CAS No. |

651315-40-1 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-propyl-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C12H15NO/c1-2-5-10-8-9-6-3-4-7-11(9)13-12(10)14/h3-4,6-7,10H,2,5,8H2,1H3,(H,13,14) |

InChI Key |

UQWPRVMXWVRYMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.